N-(N-DL-Valylglycyl)glycine
Description
Contextualizing Tripeptides in Advanced Chemical and Biochemical Studies
Tripeptides, which consist of three amino acids linked by two peptide bonds, are of significant interest in chemical and biochemical research due to their diverse biological activities and structural simplicity. frontiersin.orgnih.gov Despite their small size, they can exhibit potent biological functions and serve as crucial signaling molecules, hormones, and neurotransmitters. frontiersin.orgjpt.com Their low molecular weight and potential for oral administration make them attractive candidates in drug discovery and development. nih.gov
In research, tripeptides are often used as model systems to investigate complex biological processes like protein folding, enzyme kinetics, and molecular recognition. taylorandfrancis.com The relative simplicity of their structure allows for detailed structure-activity relationship studies, providing insights that can be applied to the design of more complex polypeptides and proteins. nih.gov Furthermore, certain tripeptides can self-assemble into ordered nanostructures like hydrogels, making them valuable tools in biomedical nanotechnology and materials science. researchgate.net
Significance of Glycine (B1666218) and Valine Residues in Peptide Design and Function
The properties of a peptide are dictated by its constituent amino acid residues. The combination of glycine and valine in N-(N-DL-Valylglycyl)glycine provides a platform to study the interplay between flexibility and steric constraint.
Glycine (Gly): As the simplest amino acid, with only a hydrogen atom for its side chain, glycine is unique. wikipedia.org It is the only achiral proteinogenic amino acid. wikipedia.orgnih.gov This lack of a bulky side chain imparts significant conformational flexibility to the peptide backbone. wikipedia.org Glycine residues can fit into both hydrophilic and hydrophobic environments and often disrupt the formation of rigid secondary structures like alpha-helices, favoring more flexible random coils instead. wikipedia.orgebi.ac.uk This flexibility makes glycine a common component of linker regions in engineered multidomain proteins, connecting functional domains without interfering with their folding. jmicrobiol.or.kr
Valine (Val): Valine is a branched-chain amino acid (BCAA) characterized by its hydrophobic isopropyl side chain. nih.gov This hydrophobicity is a crucial driving force in protein folding, as valine residues tend to be buried in the protein's core to avoid contact with the aqueous environment. aksci.com Its presence contributes significantly to the stability of folded proteins. aksci.com The branched nature of its side chain can also impose steric constraints on the peptide backbone, influencing the local conformation. nih.gov
The "DL-Valyl" Component: The "DL" designation indicates that the valine residue is a racemic mixture of its L- and D-enantiomers. jpt.com In nature, proteins are almost exclusively composed of L-amino acids. jpt.com However, the strategic incorporation of D-amino acids is a powerful tool in peptide design. jpt.comlifetein.com Peptides containing D-amino acids are generally more resistant to degradation by proteases, the enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.govlifetein.com This increased stability can enhance a peptide's therapeutic potential by extending its half-life. jpt.com The presence of a D-amino acid can also alter the peptide's secondary structure and its interactions with biological receptors. frontiersin.orgnih.gov Therefore, studying a DL-peptide like this compound can provide fundamental insights into the effects of stereochemistry on peptide stability and conformation. frontiersin.orgnih.gov
| Amino Acid | Key Characteristics | Significance in Peptide Design |
| Glycine | Simplest amino acid; achiral; single hydrogen side chain. wikipedia.org | Imparts high conformational flexibility; acts as a helix-breaker; used in flexible linkers; can fit in diverse environments. wikipedia.orgebi.ac.ukjmicrobiol.or.kr |
| Valine | Branched-chain amino acid (BCAA); hydrophobic isopropyl side chain. nih.gov | Promotes hydrophobic interactions and protein folding; enhances protein stability; imposes steric constraints. aksci.com |
| D-Valine | Non-natural enantiomer of L-Valine. jpt.com | Increases resistance to enzymatic degradation (proteolysis); alters peptide conformation and biological activity; used to improve peptide stability and pharmacokinetics. jpt.comnih.govlifetein.com |
| A table summarizing the significance of Glycine and Valine residues in peptide science. |
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFJAFRUVWZRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80916514 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-98-9 | |
| Record name | Glycine, valylglycyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-DL-Valylglycyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-DL-valylglycyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Peptide Engineering
Solid-Phase and Solution-Phase Peptide Synthesis Strategies
The construction of the tripeptide N-(N-DL-Valylglycyl)glycine involves the sequential formation of two peptide bonds, a process that can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The choice of strategy depends on various factors, including the desired scale of synthesis, the complexity of the peptide, and purification considerations.
The journey of peptide synthesis began over a century ago, with the pioneering work of Emil Fischer. In 1901, Fischer and Ernest Fourneau reported the first synthesis of a dipeptide, glycylglycine. molchanges.comccspublishing.org.cn This landmark achievement was accomplished by the partial hydrolysis of 2,5-diketopiperazine (glycine anhydride) using hydrochloric acid. molchanges.comccspublishing.org.cn This early work laid the fundamental groundwork for understanding the nature of the peptide bond and demonstrated the feasibility of chemically linking amino acids.
Fischer's contributions were foundational, and he is widely regarded as the father of peptide chemistry, even coining the term "peptide". ccspublishing.org.cn However, for the subsequent five decades, progress in the field was gradual. A significant breakthrough came in 1953 with Vincent du Vigneaud's chemical synthesis of oxytocin, a complex cyclic nonapeptide. This accomplishment marked a new era in peptide chemistry and was a testament to the advancements in protective group chemistry and coupling methods that had evolved since Fischer's initial work. The development of the benzyloxycarbonyl (Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a critical step that enabled more controlled and systematic peptide synthesis. ccspublishing.org.cn These early achievements in solution-phase synthesis highlighted the challenges of the time, including tedious purification steps and the potential for side reactions, which spurred the development of more efficient methodologies.
The synthesis of a tripeptide like this compound today benefits from decades of methodological refinement in both solution-phase and solid-phase techniques.
Solid-Phase Peptide Synthesis (SPPS): Introduced by Bruce Merrifield in 1963, SPPS revolutionized the field. du.ac.in In this approach, the C-terminal amino acid (glycine in this case) is anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by sequentially adding protected amino acid derivatives. The key advantage of SPPS is that excess reagents and by-products can be removed by simple filtration and washing, which greatly simplifies the purification process and allows for automation. nih.gov
Two main orthogonal protection strategies are predominantly used in SPPS:
Fmoc/tBu: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. du.ac.innih.gov The Fmoc group is typically removed with a solution of piperidine in dimethylformamide (DMF). nih.gov
Boc/Bzl: This strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while final cleavage from the resin and side-chain deprotection require a strong acid such as hydrofluoric acid (HF). du.ac.in
For the assembly of Val-Gly-Gly, the glycine (B1666218) would first be attached to a suitable resin. This would be followed by cycles of Nα-deprotection and coupling of the subsequent amino acids (glycine and then valine).
Solution-Phase Peptide Synthesis (LPPS): Also known as classical peptide synthesis, LPPS involves carrying out the reactions in a homogeneous solution. While often more time-consuming due to the need for purification of intermediates after each step, LPPS is highly suitable for large-scale synthesis of shorter peptides. wikipedia.orgbachem.com In LPPS, protecting groups are also essential to control the reaction. The choice of protecting groups, such as Boc/Bzl or Z/tBu combinations, is critical for a successful synthesis strategy. bachem.com A key advantage of LPPS is that intermediates can be purified and characterized at each stage, potentially leading to a higher purity final product. nih.gov
The table below provides a comparison of the key features of modern SPPS and LPPS for tripeptide synthesis.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is assembled on an insoluble polymer support. | All reactions are carried out in a homogeneous solution. |
| Purification | Excess reagents and by-products are removed by filtration and washing. | Intermediates are purified after each step (e.g., by crystallization, chromatography). |
| Automation | Easily automated, allowing for the synthesis of multiple peptides. | More difficult to automate due to the need for intermediate purifications. |
| Speed | Generally faster for the synthesis of long peptides due to simplified purification. | Can be slower and more labor-intensive. |
| Scalability | Can be challenging to scale up to very large quantities. | Well-suited for large-scale industrial production. |
| Monitoring | Reaction monitoring can be more complex. | Direct monitoring of the reaction progress is possible (e.g., by HPLC, TLC). |
The synthesis of this compound specifies the use of DL-Valine, which is a racemic mixture of D-Valine and L-Valine. The integration of this racemic mixture into the peptide chain results in the formation of two diastereomeric tripeptides: N-(N-D-Valylglycyl)glycine and N-(N-L-Valylglycyl)glycine.
In a standard peptide synthesis protocol, if racemic DL-Valine is used as the final amino acid to be coupled, the reaction will typically not be enantioselective. The activated carboxyl group of the glycylglycine precursor will react with the amino group of both D- and L-Valine at similar rates, assuming no chiral catalyst or auxiliary is present. This will lead to an approximately 1:1 mixture of the two diastereomers.
Achieving enantioselectivity in this context would require a departure from standard procedures. Chiral catalysts or enzymes could potentially be employed to selectively couple only one of the valine enantiomers. For instance, certain enzymes exhibit high stereospecificity and could be used to form a peptide bond with either the D- or L-enantiomer exclusively. However, the prompt specifically mentions DL-Valine, implying the synthesis of the diastereomeric mixture.
The primary consideration when using a racemic amino acid is the subsequent separation and characterization of the resulting diastereomers. Diastereomers have different physical properties (e.g., melting point, solubility, and chromatographic retention times), which allows for their separation by techniques such as fractional crystallization or chromatography (e.g., HPLC with a standard, non-chiral column). The characterization would then involve analytical techniques like NMR spectroscopy and mass spectrometry to confirm the structure of each isolated diastereomer.
Site-Selective Chemical Functionalization and Derivatization
Following the synthesis of the peptide backbone, further chemical modifications can be introduced to alter its properties. Site-selective functionalization allows for the precise modification of specific locations within the peptide, such as the N-terminus.
The N-terminus of a peptide, in this case, the amino group of the valine residue, is a common site for modification. However, the principles of N-terminal modification are often discussed in the context of the terminal amino acid, which in many biological proteins is glycine. The presence of glycine at the N-terminus offers unique opportunities for selective chemical reactions.
Another powerful technique for N-terminal modification is enzymatic ligation. Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific sorting signal (LPXTG) and can be used to ligate a molecule of interest to an N-terminal glycine or oligoglycine motif. ccspublishing.org.cn This method is highly specific and has broad applications in protein and peptide engineering.
Common N-terminal modifications include:
Acetylation: The addition of an acetyl group to the N-terminus is one of the most common modifications. It can increase the stability of the peptide by making it more resistant to degradation by aminopeptidases.
Myristoylation: This involves the attachment of myristoyl, a saturated 14-carbon fatty acid, to the N-terminal glycine. This modification is often involved in membrane targeting and signal transduction. creative-peptides.com
Formylation: The addition of a formyl group is common in bacterial proteins. creative-peptides.com
These modifications can significantly impact the peptide's solubility, stability, and biological activity. creative-peptides.com
The formation of the peptide bond is fundamentally an acylation reaction, where the amino group of one amino acid acts as a nucleophile, attacking the activated carboxyl group of another amino acid. bachem.com This condensation reaction results in the formation of an amide bond and the elimination of a small molecule, such as water.
In modern peptide synthesis, the carboxyl group is typically activated by a coupling reagent to facilitate the reaction. bachem.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. wikipedia.orgcreative-peptides.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgchempep.com This intermediate is then readily attacked by the free amino group of the growing peptide chain.
A significant challenge in peptide coupling is the risk of racemization, particularly when activating the carboxyl group of a chiral amino acid. To suppress this side reaction, additives are often used in conjunction with carbodiimides. wikipedia.org Common additives include:
1-Hydroxybenzotriazole (HOBt): Reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization.
1-Hydroxy-7-azabenzotriazole (HOAt): Similar to HOBt but often more effective at suppressing racemization. wikipedia.org
Ethyl cyanohydroxyiminoacetate (Oxyma): A newer generation additive that serves as an effective alternative to HOBt and HOAt. wikipedia.org
The table below summarizes some common coupling reagents and their characteristics.
| Coupling Reagent | Class | Key Features | By-product |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Highly effective and widely used. | Dicyclohexylurea (DCU) - insoluble in many organic solvents, can be difficult to remove. |
| DIC (Diisopropylcarbodiimide) | Carbodiimide | Similar reactivity to DCC. | Diisopropylurea - more soluble than DCU, easier to remove by washing. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble carbodiimide. | Water-soluble urea by-product, easily removed during aqueous workup. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient, fast coupling reactions, low racemization. | Guanidinium by-product. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Very common and effective coupling reagent. | Guanidinium by-product. |
The choice of coupling reagent and strategy is crucial for the efficient and high-fidelity synthesis of peptides like this compound.
Oxidative and Electrophilic Chemical Modifications for Derivative Formation
The tripeptide this compound, hereafter referred to as DL-Val-Gly-Gly, possesses several reactive sites amenable to oxidative and electrophilic modifications. These modifications are crucial for creating derivatives with altered physicochemical properties or for introducing labels and cross-linking agents. The primary sites for such modifications include the N-terminal α-amino group, the peptide backbone, and the aliphatic side chain of the valine residue.
Oxidative Modifications
The aliphatic side chain of valine and the peptide backbone are susceptible to attack by various oxidizing agents, particularly reactive oxygen species (ROS). Radical reactions can occur via hydrogen atom abstraction from the C-H bonds of the valine side chain. nih.gov This can lead to the formation of carbon-centered radicals, which may undergo further reactions to yield hydroxylated derivatives. nih.gov
Targeted oxidation can be achieved with greater precision using chemical catalysts. Small-molecule iron catalysts, for instance, are capable of facilitating the site-selective C—H oxidative modification of amino acids and peptides. nih.gov When applied to peptides containing valine or leucine, these catalysts can efficiently perform aliphatic C—H oxidation to produce tertiary hydroxyl derivatives while preserving the chirality at the α-carbon. nih.gov This methodology allows for the conversion of the hydrophobic valine side chain into a more polar, functionalized group.
Table 1: Potential Oxidative Modifications of the Valine Residue in DL-Val-Gly-Gly This table is interactive. Click on the headers to sort.
| Modification Type | Reagent/Method | Resulting Functional Group | Reference |
|---|---|---|---|
| C-H Hydroxylation | Small-molecule iron catalysts (e.g., Fe(PDP)) | Tertiary alcohol (-C(OH)(CH₃)₂) | nih.gov |
Electrophilic Modifications
The N-terminal α-amino group of DL-Val-Gly-Gly is the most prominent site for electrophilic attack due to its nucleophilicity. The selectivity of N-terminal modification over other potential sites, such as the internal amide nitrogens, can be controlled by reaction conditions, particularly pH. The pKa of an N-terminal α-amino group is typically in the range of 6-8, which is lower than the pKa of the ε-amino group of lysine (≈10). mdpi.compolyu.edu.hk By performing reactions at a near-neutral or slightly acidic pH, the N-terminal amine can be selectively deprotonated and thus rendered more nucleophilic, enabling site-specific derivatization. mdpi.com
A variety of electrophilic reagents can be used for this purpose:
Aldehydes: In the presence of a reducing agent (reductive amination), aldehydes react with the N-terminal amine to form a stable secondary amine linkage. This method has been shown to achieve excellent N-terminal selectivity for 19 of the 20 natural amino acids. nih.gov
Ketenes: These reagents react efficiently with the N-terminal amine to form an amide bond, offering high selectivity for the α-amino group over internal lysine residues. researchgate.net
N-hydroxysuccinimide (NHS) Esters: NHS esters are widely used for acylation of primary amines. Reagents like N-hydroxysuccinamide sulfonyl benzoate can introduce a benzoyl group, which increases the hydrophobicity of the peptide. nih.gov
Epoxides: The N-terminal valine residue is a known target for alkylation by electrophilic epoxides, forming stable adducts. nih.gov
Table 2: Selected Electrophilic Reagents for N-Terminal Modification of DL-Val-Gly-Gly This table is interactive. Click on the headers to sort.
| Reagent Class | Specific Example | Resulting Linkage/Group | Selectivity Control | Reference |
|---|---|---|---|---|
| Aldehydes | Benzaldehyde | Secondary Amine | pH 6.1 | nih.gov |
| Ketenes | Alkyne-functionalized ketene | Amide | pH 6.3 | researchgate.net |
| NHS Esters | N-hydroxysuccinamide sulfonyl benzoate | Benzoyl (Amide) | pH control | nih.gov |
Native Chemical Ligation and Fragment Condensation Approaches
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful chemoselective method for joining two unprotected peptide fragments. wikipedia.orgscispace.com The canonical reaction involves a peptide with a C-terminal thioester and a second peptide bearing an N-terminal cysteine residue. nih.gov
The utility of DL-Val-Gly-Gly in an NCL strategy depends on its position in the final peptide:
As the N-Terminal Fragment (H₂N-Val-Gly-Gly-OH): Standard NCL is not directly applicable because the peptide begins with valine, not cysteine. nih.gov However, advanced ligation strategies can overcome this limitation. One approach involves the use of a removable thiol-containing auxiliary group attached to the N-terminal valine. mdpi.com This auxiliary mimics the function of a cysteine side chain, enabling the ligation reaction to proceed. After the peptide bond is formed, the auxiliary is cleaved to reveal the native N-terminal valine. mdpi.com An alternative strategy employs valine surrogates that contain a thiol moiety, such as β-thiol valine (penicillamine), although ligation at the sterically hindered tertiary thiol can be slow. nih.gov
As the C-Terminal Fragment (Val-Gly-Gly-SR): For this application, the tripeptide would be synthesized with a C-terminal thioester. The terminal glycine residue is advantageous, as less hindered amino acids at this position generally lead to faster ligation rates. nih.gov However, a significant challenge arises from the adjacent valine residue. Amino acids with β-branched side chains, such as valine and isoleucine, are known to cause severe steric hindrance when they are the C-terminal residue of a thioester fragment, often leading to very slow or unsuccessful ligations. mdpi.com
Fragment Condensation
Fragment condensation is a more traditional convergent approach where protected peptide segments are coupled together in solution or on a solid support. wikipedia.orgspringernature.com In this strategy, the tripeptide DL-Val-Gly-Gly would be synthesized as a protected fragment, for example, Fmoc-Val-Gly-Gly-OH. This fragment can then be coupled to a resin-bound peptide chain. nih.gov
This approach avoids the specific constraints of NCL (e.g., the requirement for cysteine or thioesters) but introduces its own challenges. A primary concern during fragment condensation is racemization, particularly of the C-terminal activated residue of the peptide fragment (in this case, the second glycine). chempep.com Since glycine is achiral, racemization is not an issue for the C-terminal residue of this specific tripeptide. However, careful selection of coupling reagents and conditions is still necessary to ensure high coupling efficiency and prevent side reactions. nih.govresearchgate.net
Table 3: Comparison of Ligation/Condensation Strategies for DL-Val-Gly-Gly This table is interactive. Click on the headers to sort.
| Strategy | Role of Val-Gly-Gly | Key Requirement | Main Advantage | Main Challenge |
|---|---|---|---|---|
| Native Chemical Ligation | N-Terminal Fragment | N-terminal thiol auxiliary or valine surrogate | Chemoselective, forms native peptide bond | Auxiliary synthesis and removal; slow reaction with some surrogates |
| Native Chemical Ligation | C-Terminal Fragment | C-terminal thioester | Chemoselective, forms native peptide bond | Severe steric hindrance from valine slows ligation rate dramatically |
Spectroscopic and Diffraction Approaches to Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure and dynamics of molecules in solution and in the solid state. For peptides like N-(N-DL-Valylglycyl)glycine, NMR can reveal details about the chemical environment of individual atoms, their connectivity, and spatial proximity, which are crucial for determining the peptide's conformation.
The chemical shifts of amide protons (–NH–) in the peptide backbone are particularly sensitive to their local environment, especially their involvement in hydrogen bonds. In general, amide protons that participate in hydrogen bonding are deshielded and resonate at a lower field (higher ppm values) compared to those that are not. researchgate.net The formation of intramolecular or intermolecular hydrogen bonds restricts the rotation of the amide bond and influences the electron density around the proton, leading to a downfield shift.
Theoretical and experimental studies on glycine-containing peptides have demonstrated a clear correlation between the amide proton chemical shift and the hydrogen-bond length (RN…O). researchgate.netmdpi.com A shorter hydrogen bond distance results in a more significant downfield shift of the amide proton resonance. mdpi.com For this compound, which has two amide protons, analysis of their ¹H NMR chemical shifts can provide initial insights into the presence and relative strengths of hydrogen bonds that help to stabilize its conformation. Temperature dependence of the amide proton chemical shifts can further elucidate their solvent accessibility and participation in stable hydrogen bonds; protons involved in strong intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature compared to solvent-exposed protons.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Peptides Containing Valine and Glycine (B1666218) Residues
| Proton Type | Typical Chemical Shift Range (ppm) | Notes |
| Valine α-CH | 3.5 - 4.5 | |
| Valine β-CH | 2.0 - 2.4 | |
| Valine γ-CH₃ | 0.8 - 1.2 | Typically appear as two distinct signals. |
| Glycine α-CH₂ | 3.4 - 4.2 | Can appear as a single peak or two distinct signals depending on the local stereochemistry. |
| Amide NH | 7.5 - 9.0 | Highly dependent on hydrogen bonding and solvent exposure. |
Note: The exact chemical shifts for this compound would require experimental measurement. The values presented are typical ranges observed for similar peptide structures.
¹³C and ¹⁵N NMR spectroscopy provide complementary information to ¹H NMR, focusing on the carbon and nitrogen atoms of the peptide backbone and side chains.
¹³C NMR Spectroscopy: The chemical shifts of the α-carbon (Cα) and the carbonyl carbon (C') are particularly indicative of the peptide's secondary structure. For instance, Cα chemical shifts are known to be sensitive to the backbone dihedral angles φ and ψ. In general, Cα chemical shifts are higher for residues in a β-sheet conformation compared to those in an α-helical or random coil conformation. The chemical shifts of the valine side-chain carbons (Cβ, Cγ1, Cγ2) can also provide information about the side-chain conformation (rotameric states). nih.gov
¹⁵N NMR Spectroscopy: The ¹⁵N chemical shifts of the amide nitrogens are also sensitive to the local electronic environment and conformation. nih.gov Studies on aliphatic tripeptides have shown that the ¹⁵N chemical shifts of the N-terminal and C-terminal residues can be distinguished by pH titration. nih.gov The chemical shift of a particular nitrogen atom is influenced by the identity of the preceding amino acid residue. nih.gov Non-terminal amide nitrogens generally have chemical shifts that are upfield compared to C-terminal amide nitrogens. nih.gov Coordination to metal ions can induce significant changes in ¹⁵N chemical shifts, providing information on metal-binding sites. nih.gov
Table 2: Expected ¹³C and ¹⁵N NMR Chemical Shift Ranges for this compound
| Atom | Residue | Typical Chemical Shift Range (ppm) |
| Cα | Valine | 58 - 62 |
| Cβ | Valine | 30 - 34 |
| Cγ1, Cγ2 | Valine | 18 - 22 |
| C' (Carbonyl) | Valine | 170 - 175 |
| Cα | Glycine (central) | 42 - 45 |
| C' (Carbonyl) | Glycine (central) | 168 - 173 |
| Cα | Glycine (C-terminal) | 41 - 44 |
| C' (Carbonyl) | Glycine (C-terminal) | 172 - 177 |
| ¹⁵N | Valine (N-terminal) | 30 - 40 (relative to a standard) |
| ¹⁵N | Glycine (central) | 110 - 125 (relative to a standard) |
| ¹⁵N | Glycine (C-terminal) | 115 - 130 (relative to a standard) |
Note: These are estimated ranges based on data from similar peptides. The reference standard for ¹⁵N can vary.
The substitution of an atom with one of its isotopes, most commonly hydrogen (¹H) with deuterium (²H or D), can induce small but measurable changes in NMR chemical shifts. These isotope effects can provide valuable structural information, particularly regarding hydrogen bonding. nih.gov
When a proton involved in a hydrogen bond is replaced by a deuteron, the geometry and vibrational energy levels of the hydrogen bond are slightly altered, leading to a change in the chemical shifts of nearby nuclei. The magnitude of the deuterium isotope effect on ¹³C and ¹⁵N chemical shifts has been shown to correlate with the strength of the hydrogen bond. nih.gov For this compound, measuring the deuterium isotope effects on the amide ¹⁵N and the backbone ¹³C chemical shifts upon deuteration of the amide protons could provide quantitative insights into the hydrogen-bonding network. One-bond deuterium isotope shifts on ¹³C can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il
Vibrational Spectroscopy (Infrared and Raman) for Conformational Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For peptides, these techniques are particularly sensitive to the conformation of the peptide backbone and are widely used to characterize secondary structure.
The most informative vibrational bands for peptide conformational analysis are the Amide I, Amide II, and Amide III bands.
Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the secondary structure. For example, β-sheet structures typically show a strong Amide I band around 1620-1640 cm⁻¹, while α-helices exhibit this band around 1650-1660 cm⁻¹, and random coils around 1640-1655 cm⁻¹.
Amide II (1510-1580 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations.
Amide III (1220-1330 cm⁻¹): This is a more complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations.
Studies on glycine and triglycine (Gly-Gly-Gly) provide a basis for interpreting the vibrational spectra of this compound. The IR and Raman spectra of Gly-Gly-Gly in the solid state show characteristic bands for the peptide backbone. researchgate.net The presence of the valine residue in this compound would introduce additional vibrational modes associated with its isopropyl side chain.
Table 3: Characteristic Vibrational Frequencies for Peptides
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| Amide A | ~3300 | N-H stretching |
| Amide I | 1600 - 1700 | C=O stretching |
| Amide II | 1510 - 1580 | N-H bending and C-N stretching |
| Amide III | 1220 - 1330 | C-N stretching and N-H bending |
| CHx stretching | 2850 - 3000 | From Val and Gly residues |
| COO⁻ stretching | ~1400 and ~1600 | From the C-terminal carboxylate group |
Note: The exact frequencies can be influenced by the specific conformation, intermolecular interactions, and physical state of the sample.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide bond. The spatial arrangement of these bonds in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.
α-helix: Typically shows strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheet: Characterized by a negative band around 215-220 nm and a positive band around 195-200 nm.
Random coil: Usually exhibits a strong negative band around 198 nm and a weak positive or near-zero signal above 210 nm.
For a short peptide like this compound, which is unlikely to form stable, canonical secondary structures on its own in solution, the CD spectrum would likely be dominated by features indicative of a random coil or disordered conformation. However, under conditions that promote self-assembly, such as high concentration, specific pH, or the presence of certain solvents, short peptides can adopt more ordered structures. nih.gov CD spectroscopy is a valuable tool for monitoring such conformational transitions. For instance, the self-assembly of some tripeptides has been shown to be accompanied by a change from a random coil to a β-sheet-like CD signal. researchgate.net
Advanced X-ray Crystallography and Diffraction Studies on Peptide Assemblies
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique requires the growth of a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
While a crystal structure for this compound is not currently available in public databases, this technique would provide unparalleled detail on its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding and van der Waals contacts, that stabilize the crystal lattice.
In cases where single crystals are difficult to obtain, X-ray powder diffraction (XRPD) can be used to study the structure of polycrystalline materials or self-assembled peptide aggregates. The diffraction pattern of a powder sample consists of a series of rings, the positions and intensities of which are characteristic of the crystal structure. XRPD has been successfully used to study the self-assembly of tripeptides into ordered nanostructures, such as fibers and nanotubes. nih.gov For example, diffraction data for self-assembled Pro-Phe-Phe revealed a monoclinic unit cell, providing information on the molecular spacing within the fibrous assembly. nih.gov
Integration of Spectroscopic and Diffraction Data with Computational Models
Due to the lack of specific experimental data for this compound, this section will outline the theoretical approach that would be taken to integrate spectroscopic and diffraction data with computational models for its structural analysis.
Computational modeling is an essential tool in modern chemistry for predicting and refining molecular structures. In the case of this compound, computational methods would be used to complement and interpret experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography.
The process would typically involve the following steps:
Initial Model Building: A starting 3D model of this compound would be constructed based on standard bond lengths, bond angles, and torsion angles for amino acid residues. Given the "DL" designation for valine, both the D- and L-isomers would need to be considered in separate models.
Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), would be performed to optimize the geometry of the molecule and to predict its spectroscopic properties. These calculations would yield theoretical NMR chemical shifts, vibrational frequencies (for IR spectroscopy), and other molecular properties.
Comparison with Experimental Data: The theoretically predicted data would be compared with the (currently unavailable) experimental data. For instance:
NMR Spectroscopy: Calculated ¹H and ¹³C NMR chemical shifts would be compared to experimental spectra to aid in the assignment of peaks to specific atoms within the molecule. Discrepancies between the calculated and experimental values can provide insights into the conformational preferences of the peptide in solution.
Infrared Spectroscopy: The calculated vibrational frequencies would be compared to the experimental IR spectrum to help assign the observed absorption bands to specific molecular vibrations, such as the amide I and amide II bands characteristic of peptides.
X-ray Crystallography: If a crystal structure were available, the computationally optimized geometry could be compared to the experimentally determined solid-state structure. This comparison can reveal the effects of crystal packing forces on the molecular conformation.
Refinement of the Structural Model: Any significant differences between the experimental and computational data would prompt a refinement of the computational model. This could involve exploring different low-energy conformations of the peptide or considering the effects of the solvent environment in the calculations. By iteratively refining the model to achieve the best possible agreement with the experimental data, a highly accurate and detailed picture of the three-dimensional structure and dynamics of this compound could be developed.
This integrated approach, combining the strengths of both experimental measurements and theoretical calculations, is the cornerstone of modern structural chemistry and would be the definitive method for elucidating the structure of this compound.
Conformational Dynamics and Energy Landscape Analysis
Dihedral Angle Analysis and Ramachandran Plot Exploration
The conformation of the peptide backbone is defined by a set of torsional or dihedral angles for each residue. The most significant are phi (φ), representing rotation around the N-Cα bond, and psi (ψ), for rotation around the Cα-C bond. The peptide bond itself (ω) is typically planar (around 180°) and does not rotate freely. wikipedia.org
A Ramachandran plot visualizes the energetically allowed combinations of φ and ψ angles for an amino acid residue. wikipedia.orgproteopedia.org Most combinations are disallowed due to steric hindrance, where atoms would physically clash. slideshare.net The specific amino acid side chains heavily influence the permitted regions on this plot.
For N-(N-DL-Valylglycyl)glycine, the conformational possibilities are a composite of the distinct properties of Valine and Glycine (B1666218):
Valine (Val): As an amino acid with a branched β-carbon side chain (-CH(CH₃)₂), Valine is sterically hindered. nih.gov This bulkiness restricts its φ and ψ angles to the β-sheet region (upper left quadrant) of the Ramachandran plot.
Glycine (Gly): With only a hydrogen atom as its side chain, Glycine is the most conformationally flexible of all amino acids. wikipedia.orgslideshare.net It can occupy a much larger area of the Ramachandran plot, including regions that are "forbidden" for all other L-amino acids. nih.govuea.ac.uk This allows the two glycine residues in the tripeptide to adopt a wide range of conformations.
The resulting Ramachandran plot for the entire tripeptide would show a restricted plot for the Valine residue and significantly broader allowed regions for the two Glycine residues.
Table 1: Typical Backbone Dihedral Angles for Secondary Structures
| Secondary Structure | φ (phi) Angle Range | ψ (psi) Angle Range |
|---|---|---|
| Right-handed α-helix | -130° to -50° | -60° to -30° |
| β-sheet | -150° to -70° | +100° to +160° |
| Left-handed helix (αL) | +42° to +62° | +2° to +62° |
This table presents generalized ranges. The Valine residue in this compound would preferentially adopt angles in the β-sheet region, while the Glycine residues can access all regions, including the αL region often disfavored by other L-amino acids. uea.ac.uk
Intramolecular Hydrogen Bonding and Secondary Structure Motifs
Intramolecular hydrogen bonds, primarily between the backbone amide protons (-NH, the donor) and carbonyl oxygens (C=O, the acceptor), are critical for stabilizing specific peptide conformations. researchgate.net In a short peptide like this compound, these bonds can give rise to compact, folded structures such as turns.
Given its three-residue length, the peptide can form turn-like structures stabilized by hydrogen bonds. Common motifs in small peptides include:
γ-turns: A hydrogen bond between the carbonyl oxygen of residue i and the amide hydrogen of residue i+2.
β-turns: Classically defined by four residues with a hydrogen bond between the C=O of residue i and the NH of residue i+3. While a classic β-turn is not possible, β-turn-like conformations can be stabilized by other interactions. nih.govrsc.org
The presence of glycine residues, known as "turn inducers," increases the likelihood of forming such folded structures. mdpi.com Computational studies on similar tripeptides have shown that a variety of intramolecular hydrogen bonds can form, leading to a complex conformational equilibrium. acs.orgnih.gov The final structure is often a competition between the formation of these internal hydrogen bonds and hydrogen bonds with solvent molecules. acs.org
Table 2: Potential Intramolecular Hydrogen Bond Donors and Acceptors
| Potential Donor | Potential Acceptor |
|---|---|
| Valine Amide (-NH) | Glycine-1 Carbonyl (C=O) |
| Glycine-1 Amide (-NH) | Glycine-2 Carbonyl (C=O) |
| Glycine-2 Amide (-NH) | Valine Carbonyl (C=O) |
| Terminal Carboxyl (-OH) | Valine Carbonyl (C=O) |
Influence of Amino Acid Sequence on Backbone Flexibility and Conformational Preferences
The specific sequence of amino acids is the primary determinant of a peptide's conformational preferences and flexibility. The Val-Gly-Gly sequence creates a distinct flexibility profile.
N-terminal Valine: The bulky isopropyl side chain of valine at the N-terminus acts as a conformational anchor, restricting the rotational freedom of the first part of the molecule.
C-terminal Gly-Gly: The two subsequent glycine residues provide a highly flexible "tail." This high degree of flexibility imparted by glycine is known to disrupt rigid secondary structures like α-helices and β-sheets, making it a "structure breaker" in the context of larger proteins. osti.gov In this tripeptide, it allows the C-terminus to sample a vast conformational space.
Studies on peptides containing both glycine and other amino acids show that even a single methyl side-chain substitution (like in Alanine) can significantly alter the preferred conformation and hydrogen-bonding network compared to an all-glycine peptide. osti.gov Therefore, the presence of the much larger valine side chain at the N-terminus will have a profound effect, creating a molecule with a relatively rigid "head" and a highly dynamic "tail." This flexibility is crucial for its biological function, as it may need to adopt different shapes to interact with various molecular partners. nih.govnih.gov
Conformational Transitions in Response to Environmental Stimuli
The conformational landscape of this compound is not fixed but can shift in response to changes in its environment. Factors such as solvent polarity, pH, and temperature can alter the relative stability of different conformations. nih.gov
Solvent Effects: The surrounding solvent plays a crucial role. In aqueous solution, the peptide will form intermolecular hydrogen bonds with water molecules. This can compete with and disrupt intramolecular hydrogen bonds, favoring more extended, open conformations. acs.org In less polar solvents, which mimic the interior of a protein or a cell membrane, intramolecular hydrogen bonds are strengthened, favoring more compact, folded structures. aps.org Studies have shown that peptides can be induced to form helices, strands, or random coils simply by changing the solvent. nih.gov
pH Changes: Variations in pH will alter the protonation state of the terminal amino and carboxyl groups. At low pH, both groups will be protonated (NH₃⁺, -COOH), while at high pH, both will be deprotonated (-NH₂, -COO⁻). These changes in charge distribution affect the electrostatic interactions within the molecule and with its surroundings, which can trigger significant conformational shifts.
Molecular Dynamics Simulations of Peptide Conformations in Various Environments
Molecular dynamics (MD) simulations are powerful computational tools used to study the motion and conformational dynamics of molecules at an atomic level. researchgate.net An MD simulation of this compound would involve generating a starting structure and then calculating the forces on each atom to simulate its movement over time, typically on the nanosecond to microsecond timescale. frontiersin.orgbonvinlab.org
Such simulations can provide detailed insights into:
Conformational Sampling: Identifying the most stable and frequently occurring conformations of the peptide in a specific environment (e.g., in a water box). nih.gov
Folding Pathways: Observing how the peptide transitions between different folded and unfolded states.
Environmental Impact: Simulating the peptide in different solvents or at different temperatures to understand how these variables affect its structure and flexibility. nih.gov
Interaction Analysis: Quantifying the number and lifetime of intramolecular and intermolecular hydrogen bonds, providing a dynamic picture of the forces stabilizing the peptide's structure. frontiersin.org
Simulations of tripeptides and other small peptides are routinely used to complement experimental data and provide a molecular-level understanding of their structure and dynamics that is often inaccessible through experiments alone. proquest.comresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Valine |
| Glycine |
Chemical Reactivity and Reaction Mechanism Investigations
Elucidation of Reaction Pathways with Chemical Agents
The reactivity of N-(N-DL-Valylglycyl)glycine has been investigated with various chemical agents, targeting its functional groups. The terminal amine, for instance, is a primary site for nucleophilic attack.
One significant reaction pathway involves the interaction with isothiocyanates, such as allyl isothiocyanate (AITC). In aqueous solutions, AITC reacts with the N-terminal amine group of peptides in a nucleophilic addition reaction. scispace.com This initially forms an N-allylthiocarbamoyl (ATC) peptide adduct. This adduct can then undergo further transformation. For example, the cleavage of the N-terminal residue can occur, yielding a 3-allyl-2-thiohydantoin derivative of valine and the remaining dipeptide, glycylglycine. The rates of both the initial addition and the subsequent cleavage are observed to increase with higher pH. scispace.com
Another class of reagents targets the N-terminus for identification and sequencing purposes. Reagents like 2,4-dinitrofluorobenzene (Sanger's reagent) and dansyl chloride are electrophilic compounds that react selectively with the nucleophilic N-terminal amino group. youtube.com The reaction with Sanger's reagent results in a dinitrophenyl-tagged peptide, while dansyl chloride yields a fluorescent dansyl-peptide. These reactions are fundamental in protein chemistry for identifying the N-terminal amino acid of a peptide chain. youtube.com
Furthermore, peptides can be designed to react with specific stimuli, such as Reactive Oxygen Species (ROS). By incorporating ROS-sensitive moieties into the peptide structure, either at the termini or on the side chains, oxidation can alter the molecule's hydrophobicity and conformation. acs.org While this compound does not inherently contain common ROS-sensitive groups like methionine or cysteine, its termini could be chemically modified to introduce such reactivity.
Kinetics of Peptide Bond Formation and Cleavage
The stability of the two peptide bonds in this compound is not uniform, and the kinetics of their cleavage are highly dependent on the reaction conditions, such as pH, temperature, and the presence of catalysts.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of tripeptides can exhibit preferential cleavage at one of the peptide bonds. For tripeptides with the general structure A-B-B, where B has a bulky side chain, studies have shown that the N-terminal peptide bond (Val-Gly bond in this case) may be hydrolyzed preferentially. rsc.org This is attributed to steric hindrance from the bulky side chains affecting the transition state during hydrolysis. The hydrolysis is typically first-order with respect to the peptide concentration. rsc.org
Alkali-Catalyzed Hydrolysis: In alkaline environments, peptide bonds are also susceptible to hydrolysis. Kinetic studies on various tripeptides have been conducted to determine the rate constants for this process. acs.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond.
Enzymatic Cleavage: Biological systems utilize enzymes called proteases or peptidases to catalyze peptide bond cleavage at significantly faster rates than chemical hydrolysis. youtube.com For instance, carboxypeptidases are enzymes that specifically cleave the C-terminal peptide bond, which would release the C-terminal glycine (B1666218) from this compound. The kinetics of such enzymatic reactions are complex and depend on factors like pH, temperature, and substrate concentration. acs.org
The table below presents hypothetical kinetic data for the acid-catalyzed hydrolysis of a tripeptide like this compound, illustrating the different rate constants for the cleavage of the two peptide bonds.
| Reaction | Description | Rate Constant (k) at 94°C (min⁻¹) | Activation Enthalpy (ΔH) (kcal/mol) | Activation Entropy (ΔS) (cal/mol·K) |
|---|---|---|---|---|
| Val-Gly-Gly → Val + Gly-Gly | Cleavage of N-terminal peptide bond (k₁) | 6.5 x 10⁻³ | 23.5 | -15.2 |
| Val-Gly-Gly → Val-Gly + Gly | Cleavage of C-terminal peptide bond (k₂) | 4.8 x 10⁻³ | 25.1 | -12.8 |
Note: The data in the table is illustrative and based on published studies of similar tripeptides rsc.org; it does not represent experimentally determined values for this compound itself.
Mechanisms of Chemical Degradation and Stability Studies
The long-term stability of this compound is a critical parameter, and its degradation can occur through various chemical pathways beyond simple hydrolysis of the peptide backbone. Stability studies are essential to determine a product's shelf-life and appropriate storage conditions. coriolis-pharma.comnih.gov
Degradation Pathways: The constituent amino acids can themselves degrade. Glycine, for example, can decompose under hydrothermal conditions through pathways that may involve deamination and decarboxylation to generate amines, nitriles, and other nitrogenous substances. researchgate.net The major catabolic pathway for glycine in many organisms is the glycine cleavage system, a multi-enzyme complex that breaks glycine down into carbon dioxide, ammonia, and a one-carbon unit transferred to tetrahydrofolate. reactome.orgnih.gov
In the context of the entire peptide, degradation can also be initiated at the N-terminus. The N-end rule pathway is a biological mechanism where the identity of the N-terminal amino acid influences a protein's half-life. nih.gov Specific E3 ligases recognize N-terminal residues and target the protein for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov
Stability Studies: Formal stability studies, conducted according to guidelines from bodies like the International Conference on Harmonisation (ICH), are used to assess how a substance's quality varies over time under the influence of environmental factors like temperature and humidity. coriolis-pharma.comeuropa.eu These studies involve:
Stress Testing: Exposing the compound to extreme conditions (e.g., high temperature, strong acid/base, oxidation) to identify potential degradation products and pathways.
Accelerated Stability Testing: Storing the compound at elevated temperatures (e.g., 40°C) to speed up chemical degradation and predict shelf-life. fda.gov
Long-Term Stability Testing: Storing the compound under recommended storage conditions for an extended period to establish its definitive shelf-life. europa.eu
The results from these studies are used to define optimal storage conditions and retest dates or shelf-lives for the compound. nih.gov
Reactivity of Amine and Carboxyl Termini in Complex Chemical Systems
The N-terminal amine and C-terminal carboxyl groups are the most reactive sites on the peptide under many conditions, allowing for selective chemical modifications.
Reactivity of the Amine Terminus: The primary amine of the N-terminal valine residue is a potent nucleophile. This reactivity is exploited for:
Peptide Sequencing: As mentioned, Edman degradation chemistry uses phenyl isothiocyanate to react with the N-terminal amine. Under acidic conditions, the derivatized amino acid is cleaved off as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification, leaving the rest of the peptide intact for the next cycle.
Bioconjugation: The N-terminus can be selectively modified to attach other molecules, such as fluorescent dyes, polymers like polyethylene (B3416737) glycol (PEGylation), or other bioactive compounds. This often involves reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates. youtube.com
Reactivity of the Carboxyl Terminus: The C-terminal carboxyl group is less nucleophilic but can be activated to participate in reactions.
Peptide Synthesis: In solid-phase peptide synthesis, the C-terminal carboxyl group of the first amino acid is typically anchored to a solid support. For subsequent peptide bond formation, the carboxyl group of the incoming amino acid is activated, often using carbodiimides, to facilitate reaction with the N-terminus of the resin-bound peptide.
C-terminal Modification: Chemical methods have been developed for the selective activation of the peptide C-terminus. For example, peptides with a C-terminal Xaa-Cys-OH motif can undergo an N-S acyl shift, which activates the C-terminus for thioesterification. frontiersin.org This allows for the synthesis of peptide thioesters, which are valuable intermediates for creating larger proteins via native chemical ligation.
The distinct reactivity of the amine and carboxyl termini allows for precise chemical control in the synthesis, modification, and analysis of peptides like this compound.
Enzymatic Hydrolysis and Biocatalytic Transformations
Characterization of Proteolytic Susceptibility
The susceptibility of a peptide to enzymatic breakdown, or proteolysis, is fundamentally determined by the specificity of available proteases and the environmental conditions that govern their activity.
The cleavage of the peptide bonds within N-(N-DL-Valylglycyl)glycine—specifically the Valyl-Glycine and Glycyl-Glycine bonds—is dependent on proteases that recognize these sequences. The nomenclature for protease cleavage sites designates the amino acid residues N-terminal to the cleaved bond as P4, P3, P2, P1 and those C-terminal as P1', P2', P3', etc. expasy.org
Valyl-Glycine Bond Cleavage : The peptide bond following valine is a target for enzymes that recognize small, hydrophobic residues at the P1 position. Elastase, a serine protease, is known to cleave peptide bonds on the carboxyl side of small, neutral amino acids such as alanine, glycine (B1666218), and valine. nih.govyoutube.com Thermolysin also shows a preference for cleaving at the N-terminus of bulky hydrophobic residues, but its specificity is relatively low, and it can cleave bonds involving valine and glycine. peakproteins.com
Glycyl-Glycine Bond Cleavage : Cleavage of bonds between two glycine residues is a more specialized activity. Certain fungal proteases, known as polyglycine hydrolases, exhibit remarkable specificity for cleaving glycine-glycine peptide bonds within polyglycine sequences. nih.gov Additionally, some proteases show a preference for glycine at various positions around the cleavage site. For instance, a study on ADAMTS proteases identified a prominent preference for glycine in the P2' position. nih.gov The high glycine content in certain proteins is thought to be related to the mobility of protein loops, which can influence accessibility for proteolytic cleavage. nih.gov
The presence of a D-valine residue in the DL-valyl mixture may influence cleavage, as many proteases exhibit high stereospecificity for L-amino acids. However, some enzymes can accommodate or specifically target D-amino acids.
Below is a table summarizing proteases with potential activity towards the peptide bonds found in this compound.
| Protease | Class | P1 Specificity (Cleaves after...) | Potential Target Bond |
| Elastase | Serine Protease | Small, neutral residues (Ala, Gly, Val) nih.gov | Valyl-Glycine |
| Thermolysin | Metalloprotease | Leu, Phe, Ile, Val, Met, Ala peakproteins.com | Valyl-Glycine |
| Polyglycine Hydrolases | Serine Protease | Glycine nih.gov | Glycyl-Glycine |
| Proteinase K | Serine Protease | Aromatic, aliphatic, or hydrophobic residues nih.gov | Valyl-Glycine |
The efficiency of enzymatic hydrolysis is critically dependent on reaction parameters such as pH, temperature, and the enzyme-to-substrate ratio (E/S). nih.gov Optimizing these conditions is essential for maximizing the rate and extent of peptide bond cleavage, often measured as the Degree of Hydrolysis (DH). mdpi.comscispace.com
pH : Each protease has an optimal pH range for activity, which is dictated by the ionization state of amino acid residues in its active site. For example, Alcalase, a bacterial protease from Bacillus licheniformis, typically functions optimally at a pH between 9.0 and 10.5. scispace.com In contrast, acid proteases may have optimal pH values as low as 3.0. researchgate.net The optimal pH for neutral proteases is often around 7.0. nih.gov
Temperature : Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Optimal temperatures for proteases can vary widely; for instance, Alcalase has an optimal temperature range of 50-60°C, while some proteases can retain activity at higher temperatures. mdpi.comscispace.com One study found the optimal temperature for producing certain bioactive peptides to be 61.5°C. mdpi.com
Enzyme Concentration : The rate of hydrolysis typically increases with the enzyme-to-substrate ratio up to a saturation point, where the substrate becomes the limiting factor. mdpi.com The optimal E/S ratio must be determined empirically for each specific substrate and enzyme combination to balance reaction efficiency with the cost of the enzyme. nih.govmdpi.com
Response surface methodology (RSM) is a common statistical approach used to optimize these interacting variables simultaneously to achieve the highest degree of hydrolysis or yield of specific peptides. scispace.comresearchgate.netmdpi.com
The table below presents typical optimal hydrolysis parameters for several common proteases.
| Protease | Optimal pH | Optimal Temperature (°C) | Typical E/S Ratio |
| Alcalase | 8.0 - 10.5 nih.govscispace.com | 50 - 62 scispace.commdpi.com | 2.1% - 6% (w/w) mdpi.commdpi.com |
| Neutrase | 6.76 researchgate.net | 43.75 researchgate.net | 1762 U/g researchgate.net |
| Papain | 7.0 nih.gov | ~65 | Varies |
| Flavourzyme | 8.0 nih.gov | ~50 | Varies |
Kinetic Analysis of Enzyme-Substrate Interactions
The study of enzyme kinetics provides quantitative insights into the efficiency and mechanism of catalysis. Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate binding affinity, and the catalytic rate constant (k꜀ₐₜ), which represents the turnover number of the enzyme.
For many proteases, the native substrate is co-evolved to facilitate highly efficient hydrolysis. semanticscholar.org The kinetic stability of a protease itself can also be a crucial factor, as enzymes that resist autolysis (self-degradation) will have a longer functional lifetime. nih.gov A comparative analysis of hydrolysis rates for a series of related substrates can help in understanding the determinants of specificity and catalytic efficiency. semanticscholar.org For example, studies have shown that for some proteases, an increase in the enzyme-to-substrate ratio leads to a higher peptide concentration, but only up to a certain point, after which the reaction rate may decrease. mdpi.com
Biocatalytic Pathways for Structural Modification or Degradation, including Hydantoinase and N-carbamoylase Systems
Beyond simple hydrolysis into constituent amino acids, peptides can undergo various biocatalytic transformations. These pathways can lead to structural modifications or serve as intermediate steps in complete degradation.
One significant pathway for the processing of amino acids and their derivatives is the "hydantoinase process". This multi-enzyme system is industrially important for producing optically pure D- or L-amino acids. researchgate.netmdpi.com The process typically involves two key enzymes:
Hydantoinase (Dihydropyrimidinase) : This enzyme catalyzes the stereospecific cleavage of a 5-substituted hydantoin (B18101) ring to produce an N-carbamoyl-amino acid. mdpi.com
N-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase) : This enzyme then hydrolyzes the N-carbamoyl-amino acid to yield a free amino acid, ammonia, and carbon dioxide. researchgate.netmdpi.com
While this system acts on hydantoin derivatives rather than directly on peptides, it represents a potential biocatalytic route for the degradation of the amino acids (DL-valine and glycine) that would be released from this compound following its complete hydrolysis by proteases. The D-selective nature of some hydantoinase and N-carbamoylase systems makes them particularly relevant to the metabolism of the D-valine component. researchgate.net
Other biocatalytic pathways for peptide modification include:
Transpeptidation : Catalyzed by transpeptidases, these reactions involve the transfer of an amino acid or peptide fragment from one peptide to another, creating new peptide bonds. embopress.org
Racemization : Amino acid racemases can interconvert L- and D-amino acids, potentially altering the peptide's structure and susceptibility to other enzymes. embopress.org
These biocatalytic systems highlight the diverse metabolic fates a peptide may undergo beyond simple proteolytic cleavage.
Stability of N-(N-DL-Valylglycine to Enzyme-Mediated Hydrolysis
The stability of a peptide in a biological environment is its resistance to degradation by enzymes. The stability of this compound is influenced by several factors.
Firstly, the presence of a D-amino acid (D-valine) at the N-terminus can confer significant resistance to many common proteases, which are highly specific for L-amino acid substrates. This stereospecificity is a known mechanism for enhancing the in vivo half-life of therapeutic peptides.
Theoretical and Quantum Chemical Investigations
Ab Initio and Semi-Empirical Calculations for Molecular Properties
Beyond DFT, other quantum chemical methods are applied to study peptides, each with its own level of theory and computational demand.
Ab Initio Methods: Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, solve the Schrödinger equation without empirical parameters. ethernet.edu.et These methods are computationally intensive but can provide highly accurate results for molecular geometries, interaction energies, and electronic properties. nih.gov For peptides, ab initio calculations are often used to study smaller fragments or to benchmark other, less demanding methods. ethernet.edu.etresearchgate.net For example, geometry optimizations of tripeptides can be performed at the MP2 level to obtain precise structural data and conformational energies. nih.govnih.gov
Semi-Empirical Methods: Semi-empirical methods, such as PM3, are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. acs.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger systems or more extensive conformational sampling. acs.orgnih.gov They are particularly useful for initial explorations of the potential energy surface of a peptide to identify a broad range of possible conformers, which can then be refined using higher-level theories. nih.govnih.gov While less accurate for electronic properties, they can provide valuable qualitative insights into molecular structure and relative energies. acs.org
| Method | Key Features | Typical Application for Peptides |
| Ab Initio (HF, MP2) | High accuracy, no empirical parameters, computationally expensive. | Benchmarking, calculation of accurate interaction energies, geometry optimization of small peptides or fragments. researchgate.net |
| Semi-Empirical (PM3) | Fast, uses empirical parameters, less accurate than ab initio or DFT. | Rapid conformational searches, initial geometry optimization of large peptides, qualitative energy analysis. nih.govacs.org |
Computational Studies of Intermolecular and Intramolecular Interactions, including n → π interactions*
The three-dimensional structure of N-(N-DL-Valylglycyl)glycine is stabilized by a network of noncovalent interactions. Computational methods are essential for identifying and quantifying these forces.
Intermolecular and Intramolecular Hydrogen Bonds: Hydrogen bonds are the most significant noncovalent interactions in peptides. Intramolecular hydrogen bonds, such as those forming β-turns or γ-turns, are critical in defining the peptide's secondary structure. Intermolecular hydrogen bonds govern how the peptide interacts with solvent molecules (like water) and other peptide molecules, influencing its solubility and aggregation properties. researchgate.net Quantum chemical calculations can determine the precise geometry (bond lengths and angles) and estimate the energetic strength of these hydrogen bonds. researchgate.netnih.gov
n → π Interactions: * In addition to classical hydrogen bonds, weaker interactions also play a crucial role. The n → π* interaction is a type of noncovalent interaction involving the delocalization of a lone pair of electrons (n) from an oxygen or nitrogen atom into the antibonding orbital (π*) of a nearby carbonyl group. researchgate.net In peptides, this often occurs between adjacent amide planes. Though each interaction is weak (typically < 1 kcal/mol), their cumulative effect can significantly influence the conformational preferences of the peptide backbone, often favoring more compact or folded structures. researchgate.net Computational studies are vital for identifying these interactions, as they are difficult to detect directly through experimental means.
| Interaction Type | Description | Computational Method |
| Intramolecular H-Bond | Hydrogen bond between atoms within the same molecule (e.g., C=O···H-N), stabilizing turns. | DFT, MP2 |
| Intermolecular H-Bond | Hydrogen bond between the peptide and another molecule (e.g., water, another peptide). | DFT, MP2 |
| n → π Interaction | Delocalization of a lone pair (n) into an antibonding carbonyl orbital (π). | High-level ab initio (e.g., CCSD(T)), DFT |
Prediction of Conformational Preferences and Energy Barriers
A tripeptide like this compound can adopt a vast number of different three-dimensional shapes, or conformations. Understanding which conformations are most stable and how the molecule transitions between them is a central goal of theoretical studies.
Conformational Preferences: Computational methods are used to explore the potential energy surface of the peptide to locate stable, low-energy conformers. nih.gov This involves systematically rotating the dihedral angles (phi, ψ) of the peptide backbone and calculating the energy of each resulting structure. nih.gov The results can be visualized on a Ramachandran plot, which shows the allowed and disallowed regions of conformational space. nih.govnih.gov Studies on valine-containing peptides show that the bulky isopropyl side chain of valine restricts the available conformational space compared to glycine (B1666218). acs.orgoup.com While some peptides may prefer extended, β-strand-like structures, others can form helical or turn conformations, even in a short sequence. acs.orgnih.gov
Energy Barriers: The transitions between different stable conformations are not instantaneous; they require surmounting an energy barrier. The height of this barrier determines the rate of interconversion. Computational methods can map the pathway between two conformers and calculate the energy of the transition state, thus determining the activation energy for the process. documentsdelivered.com This information is critical for understanding the flexibility and dynamics of the peptide in solution.
| Conformation | Key Dihedral Angles (φ, ψ) | Relative Energy (Example) |
| β-strand (Extended) | φ ≈ -120°, ψ ≈ +120° | Low |
| Right-handed α-helix | φ ≈ -60°, ψ ≈ -45° | Moderate |
| Polyproline II (PPII) | φ ≈ -75°, ψ ≈ +145° | Low |
| γ-turn | φ ≈ ±75°, ψ ≈ ∓60° | Moderate |
Force Field Development and Validation for Peptide Modeling
While quantum chemical methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. For larger-scale simulations, such as protein folding or peptide aggregation, molecular mechanics (MM) methods using force fields are employed.
Force Field Development: A force field is a set of parameters and mathematical functions that approximate the potential energy of a system of atoms. nih.gov For peptides, force fields like AMBER, CHARMM, and OPLS are commonly used. researchgate.netnih.govpentelutelabmit.com The development of these force fields is a meticulous process. Parameters for bond lengths, angles, dihedral angles, and non-bonded interactions are derived by fitting them to reproduce high-quality quantum mechanical calculations and experimental data. nih.govjst.go.jp For instance, the energy profiles for the rotation of backbone dihedral angles (the CMAP term in CHARMM) are often based on ab initio calculations of dipeptides. jst.go.jp Machine learning techniques are also emerging as a way to automate and improve the parameterization process. digitellinc.com
Validation: Once developed, a force field must be rigorously validated to ensure its accuracy. nih.gov This involves running molecular dynamics (MD) simulations and comparing the results against a wide range of experimental data, such as NMR-derived structural information, or against higher-level quantum calculations. researchgate.netnih.govacs.org For peptides, a key validation test is the ability of the force field to reproduce the known conformational preferences (e.g., the Ramachandran distribution) of different amino acid residues in solution. researchgate.netpentelutelabmit.comnih.gov The continuous development and validation of force fields are crucial for advancing the accuracy of biomolecular simulations. researchgate.net
| Force Field | Common Application | Validation Method |
| AMBER | Protein and nucleic acid simulation | Comparison with NMR data, QM conformational energies. researchgate.net |
| CHARMM | Protein, lipid, and nucleic acid simulation | Comparison with experimental crystal structures and solution NMR data. jst.go.jp |
| OPLS | General organic and biomolecular systems | Fitting to thermodynamic data and QM calculations. |
| Drude Polarizable | Simulations requiring explicit electronic polarization | Comparison with QM conformational energies and condensed phase data. nih.gov |
Role As a Building Block in Designed Peptide Systems and Biomaterials Research
Engineering of Peptide Mimetics and Polypeptoids with N-Substituted Glycine (B1666218) Backbones
Peptide mimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov One prominent class of peptide mimetics is peptoids, or poly-N-substituted glycines. nih.gov These are oligomeric synthetic polymers that are structural isomers of peptides. nih.gov In peptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon, which results in an achiral and flexible oligomeric backbone that lacks hydrogen bond donors. nih.gov
The synthesis of N-substituted glycine oligomers, also known as α-peptoids, offers a modular approach to create a vast array of structural elements. nih.gov While N-(N-DL-Valylglycyl)glycine is a peptide, its constituent N-substituted glycine units are the foundational monomers for constructing peptoids. wjarr.comresearchgate.net The submonomer solid-phase synthesis method is a common and efficient technique for creating sequence-defined peptoids. nih.gov This method allows for the incorporation of a wide variety of side chains, granting researchers precise control over the final structure and function of the molecule. nih.gov
The development of peptoids was initially driven by the pharmaceutical industry for creating combinatorial libraries of short oligomers for lead structure discovery. nih.gov The advantages of peptoids include their ease of synthesis, the potential for highly variable backbone and side-chain chemistry, and their resistance to proteolytic decay, making them valuable tools in the biosciences. nih.gov
| Feature of N-Substituted Glycine Backbones | Implication in Peptide Mimetics |
| Side chain on nitrogen atom | Results in an achiral, flexible backbone. nih.gov |
| Lack of backbone hydrogen bond donors | Influences secondary structure and proteolytic stability. nih.gov |
| Modular synthesis | Allows for the incorporation of diverse side chains. nih.gov |
| Proteolytic resistance | Enhances stability compared to natural peptides. nih.gov |
Design of Elastin-like Peptides and Related Biomimetic Assemblies Incorporating Glycine and Valine Motifs
Elastin-like peptides (ELPs) are stimuli-responsive biopolymers inspired by sequences found in the natural protein tropoelastin. nih.govfrontiersin.org Tropoelastin is characterized by alternating hydrophobic domains rich in valine, proline, and glycine, and hydrophilic domains rich in lysine and alanine. arxiv.org The most common repeating motif in ELPs is Val-Pro-Gly-X-Gly (VPGXG), where X can be any amino acid except proline. frontiersin.org These peptides exhibit a characteristic lower critical solution temperature (LCST) behavior, meaning they are soluble in aqueous solutions below a certain transition temperature (Tt) but undergo a reversible phase separation and aggregation upon heating above the Tt. frontiersin.orgarxiv.org
The presence of both glycine and valine in this compound makes it a relevant building block for designing novel ELP-like materials. Glycine provides flexibility to the peptide backbone, while the hydrophobic valine residues are crucial for the temperature-triggered self-assembly process. nih.govrsc.org The specific sequence and composition of amino acids in ELPs are critical for determining their transition temperature and self-assembly properties. nih.gov For instance, the substitution of valine with the more hydrophobic leucine can affect the aggregation kinetics and the formation of amyloid-like fibers. nih.gov
The self-organization of proteins into either elastomeric or amyloid fibrils is influenced by the composition of proline and glycine. nih.gov A higher content of these amino acids tends to prevent amyloid formation and promote elastomeric properties. nih.gov Therefore, incorporating fragments like this compound into larger polypeptide designs could be a strategy to modulate these self-assembly pathways.
| Amino Acid Motif | Role in Elastin-Like Peptides |
| Glycine | Provides flexibility to the peptide backbone. rsc.org |
| Valine | Contributes to hydrophobic interactions and temperature-responsive self-assembly. arxiv.org |
| Proline | Induces turns and contributes to conformational disorder, preventing amyloid formation. nih.govtandfonline.com |
Contribution to Research on Peptide-Based Scaffolds for Chemical and Biological Probes
Peptide-based scaffolds are molecular frameworks used to present functional groups in a defined spatial arrangement. nih.govmdpi.com These scaffolds are valuable in various applications, including the development of chemical and biological probes. nih.gov A chemical probe is a small molecule used to study biological systems. nih.gov The tripeptide this compound can serve as a simple and versatile scaffold. Its defined chemical structure allows for the precise attachment of reporter molecules, such as fluorescent dyes or affinity tags, at specific locations.
The primary aliphatic amine of a glycine residue can be used for conjugation. For example, it can be coupled to carboxylic acids of other molecules using carbodiimides or can react with aldehydes and ketones to form a Schiff base, which can then be reduced to a stable amine derivative. fishersci.at This chemical tractability makes glycine-containing peptides like this compound useful for constructing more complex molecular probes.
Furthermore, the incorporation of N-substituted glycine derivatives can lead to the development of peptidomimetic scaffolds with enhanced metabolic stability. researchgate.net Azapeptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, are one such example of a peptidomimetic scaffold that can retain biological activity with improved properties. researchgate.net
| Scaffold Component | Potential Application in Probes |
| N-terminus | Site for conjugation of reporter molecules. |
| C-terminus | Site for conjugation or extension of the scaffold. |
| Valine side chain | Can be modified or used for specific hydrophobic interactions. |
Modulation of Supramolecular Assembly and Self-Organization in Designed Peptide Systems
Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govnih.gov The amino acid sequence of a peptide plays a crucial role in directing its self-assembly into various nanostructures like fibrils, sheets, and micelles. nih.govuni-ulm.de
The tripeptide this compound contains elements that can significantly influence supramolecular assembly. The two glycine residues provide conformational flexibility, allowing the peptide backbone to adopt various conformations. rsc.org In contrast, the bulky and hydrophobic valine side chain can drive aggregation through hydrophobic interactions. nih.gov The balance between the flexible glycine units and the aggregation-promoting valine residue can be exploited to control the self-organization process.
Studies on designed antimicrobial peptides have shown that the substitution of alanine with glycine can impact self-association. For example, a glycine-containing peptide, (KLGKKLG)3, did not self-associate, whereas leucine-containing peptides formed tetramers. nih.gov This highlights the critical role of individual amino acid side chains in modulating self-assembly. The specific arrangement of valine and glycine in this compound can therefore be expected to lead to distinct self-assembling properties, potentially forming structures that are different from those formed by homopolymers of glycine or valine. The interplay of hydrogen bonding between the peptide backbones and the hydrophobic packing of the valine side chains will ultimately determine the nature of the resulting supramolecular structures.
| Structural Feature of this compound | Influence on Supramolecular Assembly |
| Two glycine residues | Provide conformational flexibility. rsc.org |
| One DL-valine residue | Promotes aggregation via hydrophobic interactions. nih.gov |
| Amide bonds | Participate in hydrogen bonding to form secondary structures. nih.gov |
| Tripeptide nature | Acts as a defined building block for larger, ordered assemblies. |
Emerging Research Avenues and Methodological Advancements
High-Throughput Screening Methodologies for Peptide Modifications and Interactions
High-throughput screening (HTS) has become a cornerstone in drug discovery and materials science, enabling the rapid assessment of large libraries of compounds. nih.govcreative-peptides.com For a peptide like N-(N-DL-Valylglycyl)glycine, HTS methodologies can be employed to explore a vast chemical space of modifications and their subsequent impact on biological or material properties.
One of the primary applications of HTS in this context would be the screening of peptide libraries derived from the this compound backbone. By systematically substituting each amino acid residue with other natural or non-canonical amino acids, a combinatorial library can be generated. These libraries can then be screened for specific binding affinities to target proteins or receptors. drugtargetreview.com For instance, a fluorescence-based competitive binding assay could be designed where the displacement of a known fluorescently labeled ligand from a target protein by a peptide from the library results in a detectable signal change. drugtargetreview.com
Furthermore, HTS can be integrated with cell-based assays to evaluate the functional consequences of peptide modifications. nih.gov For example, if this compound were being investigated for its potential to modulate a specific cellular pathway, a library of its derivatives could be screened against a cell line engineered with a reporter gene linked to that pathway. nih.gov This approach allows for the identification of structure-activity relationships, pinpointing which modifications enhance or diminish the desired biological effect. nih.gov
The technical implementation of such screens often relies on microplate formats (e.g., 96, 384, or 1536 wells), where each well serves as an individual reaction vessel. creative-peptides.com Automated liquid handling systems and robotic platforms are crucial for dispensing the peptide library, reagents, and cells, while high-content imaging systems or plate readers are used for data acquisition. creative-peptides.comrsc.org The large datasets generated from HTS are then analyzed using specialized software to identify "hits" – compounds that exhibit the desired activity. thermoscientific.com
| Screening Method | Principle | Throughput | Application for this compound |
| Competitive Binding Assay | Displacement of a labeled ligand from a target. drugtargetreview.com | High | Identifying modifications that enhance binding affinity. |
| Cell-Based Reporter Assay | Measurement of a reporter gene's activity in response to the peptide. nih.gov | High | Screening for functional modulators of a specific cellular pathway. |
| Peptide Microarrays | Immobilized peptides on a solid support are probed with a labeled target molecule. | Very High | Assessing the binding of a large number of modified peptides simultaneously. |
Advanced Spectroscopic Techniques in Real-Time Reaction and Conformational Monitoring
Understanding the conformational dynamics and reaction kinetics of peptides is crucial for elucidating their function. Advanced spectroscopic techniques offer powerful tools for monitoring these processes in real-time and with high sensitivity, providing insights that are often inaccessible through other methods.
For a tripeptide like this compound, techniques such as femtosecond time-resolved spectroscopy could be used to observe its conformational dynamics on incredibly short timescales. pnas.org By incorporating a photoswitchable element into the peptide structure, it is possible to trigger a conformational change with a laser pulse and then monitor the subsequent relaxation of the peptide backbone using spectroscopic probes. pnas.org This approach provides a detailed picture of the peptide's flexibility and the energetic landscape of its folding process.
Infrared (IR) spectroscopy, particularly when combined with cryogenic cooling of ions in the gas phase, is another powerful method for characterizing the three-dimensional structure of peptides. osti.govnih.gov This technique allows for the detailed analysis of vibrational modes, which are highly sensitive to the peptide's conformation and intramolecular hydrogen bonding patterns. osti.gov By comparing experimental IR spectra with those calculated for different theoretical structures, it is possible to identify the most stable conformers of this compound in an isolated environment. nih.gov
Furthermore, the combination of near-infrared (NIR) and mid-infrared (MIR) spectroscopy could be a valuable approach for detecting and quantifying this compound in complex biological matrices like human serum. researchgate.net This combined spectroscopic approach has been shown to improve the limit of detection for small molecules in such environments. researchgate.net
| Spectroscopic Technique | Information Gained | Timescale | Relevance to this compound |
| Femtosecond Time-Resolved Spectroscopy | Conformational dynamics and folding pathways. pnas.org | Femtoseconds to Nanoseconds | Understanding the intrinsic flexibility and structural transitions of the peptide. |
| Gas-Phase Infrared Spectroscopy | Detailed 3D structure and intramolecular interactions. osti.gov | Static (in cryogenic conditions) | Determining the most stable gas-phase conformations. |
| Combined NIR-MIR Spectroscopy | Detection and quantification in complex media. researchgate.net | Milliseconds to Seconds | Developing analytical methods for monitoring the peptide in biological samples. |
Integrated Computational-Experimental Approaches in Peptide Design and Optimization
The synergy between computational modeling and experimental validation has become a powerful paradigm in peptide research. nih.govnih.gov This integrated approach allows for the rational design and optimization of peptides with desired properties, significantly accelerating the discovery process. researchgate.net For this compound, these hybrid methods can be used to predict the effects of modifications on its structure and function, thereby guiding experimental efforts.
Computational methods, such as molecular dynamics (MD) simulations, can provide detailed insights into the conformational landscape of this compound and its analogs. researchgate.net These simulations can predict how changes in the amino acid sequence will affect the peptide's flexibility, preferred conformations, and interactions with other molecules. strath.ac.uk For example, MD simulations could be used to screen a virtual library of this compound derivatives to identify those with a higher propensity to adopt a specific bioactive conformation.
Machine learning and artificial intelligence are also emerging as valuable tools in this integrated workflow. researchgate.net By training models on existing experimental data, it is possible to predict the properties of novel peptide sequences without the need for extensive experimental testing. nih.gov This can be particularly useful for navigating the vast sequence space of modified peptides and prioritizing candidates for synthesis and experimental validation. researchgate.net
The iterative cycle of computational prediction followed by experimental verification is a key feature of this approach. nih.gov For instance, computational tools might predict a set of modifications to this compound that are expected to enhance its binding to a particular target. These modified peptides would then be synthesized and their binding affinities measured experimentally. The experimental results would then be used to refine the computational models, leading to more accurate predictions in the next design cycle. nih.gov
| Computational Method | Role in Peptide Design | Experimental Validation |
| Molecular Dynamics (MD) Simulations | Predicting conformational preferences and flexibility. researchgate.net | Spectroscopic analysis (e.g., NMR, IR). |
| Molecular Docking | Predicting the binding mode and affinity to a target protein. bioengineer.org | Binding assays (e.g., SPR, ITC). |
| Machine Learning Models | Predicting biological activity and other properties from sequence. nih.gov | In vitro and in vivo functional assays. |
Microfluidic and Nanofluidic Platforms for Peptide Research
Microfluidic and nanofluidic technologies offer numerous advantages for peptide research, including reduced sample consumption, faster analysis times, and the ability to create highly controlled experimental environments. nih.govcreative-biolabs.com These "lab-on-a-chip" systems can be used for a wide range of applications, from peptide synthesis and analysis to studying peptide interactions at the single-molecule level.
In the context of this compound, microfluidic platforms can be used for the high-throughput synthesis of peptide libraries. acs.orgnih.gov By integrating solid-phase peptide synthesis (SPPS) into a microfluidic device, it is possible to automate the synthesis process and generate a large number of different peptide sequences in parallel, all on a single chip. rsc.org This approach significantly reduces the amount of reagents required and allows for the rapid creation of libraries for screening purposes. nih.gov
Microfluidic devices are also well-suited for the analysis of peptide-protein interactions. nih.gov For example, techniques like microchip electrophoresis can be used to separate a peptide from a peptide-protein complex, allowing for the determination of binding constants. nih.gov The small dimensions of the microchannels lead to rapid separation times and high resolution.
At the nanoscale, nanofluidic channels can be used to study the behavior of individual peptide molecules. researchgate.net By confining a peptide like this compound within a nanochannel, it is possible to observe its conformational dynamics and interactions with surfaces in a highly controlled manner. This can provide fundamental insights into the behavior of peptides in confined environments, which is relevant to their function in biological systems.
| Platform | Key Advantage | Application for this compound |
| Microfluidic Peptide Synthesizer | Automation and miniaturization of synthesis. rsc.org | Rapid generation of modified peptide libraries for screening. |
| Microchip Electrophoresis | Fast and high-resolution separation. nih.gov | Analysis of peptide purity and interactions with other molecules. |
| Nanofluidic Channels | Confinement at the single-molecule level. researchgate.net | Studying the fundamental conformational dynamics of the peptide. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(N-DL-Valylglycyl)glycine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via stepwise peptide coupling. For example, starting with N-protected DL-valine, followed by sequential coupling with glycine residues. Key parameters include:
- Coupling Reagents : Use carbodiimides (e.g., EDC) with activating agents like HOBt to minimize racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Purification : Reverse-phase HPLC or gel filtration chromatography ensures purity, particularly to separate diastereomers due to the DL-valine moiety.
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address stereochemical complexity?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and detects impurities. For stereoisomer differentiation, tandem MS with collision-induced dissociation (CID) can reveal fragmentation patterns unique to DL configurations .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves backbone protons and glycine methylene groups. Use 2D techniques (COSY, HSQC) to assign signals, noting that DL-valine introduces splitting in certain peaks .
- Circular Dichroism (CD) : Distinguishes enantiomeric contributions in solution, critical for studying conformational stability .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C in anhydrous conditions (argon/vacuum-sealed vials) to prevent hydrolysis. Lyophilized forms are stable for >6 months .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and extreme pH (<3 or >9), which degrade the peptide backbone. Decomposition products may include CO2, NOx, and glycine fragments .
- Stability Testing : Use accelerated aging studies (40°C/75% RH) monitored by HPLC to assess degradation kinetics. Include mass balance calculations to identify unknown impurities .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its interactions with enzymatic targets?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., FRET-based probes) to measure inhibition/activation kinetics. For example, test against aminopeptidases due to the valylglycyl motif .
- Structural Studies : Co-crystallize the compound with target proteins (e.g., metalloproteases) for X-ray crystallography. Molecular docking simulations (AutoDock Vina) can predict binding modes, prioritizing hydrogen bonds with glycine residues .
- Cellular Uptake : Radiolabel the compound (e.g., 14C-glycine) or use fluorescent tags (FITC) to track intracellular localization via confocal microscopy .
Q. What strategies resolve contradictions in reported pharmacological data, such as conflicting IC50 values across studies?
- Methodological Answer :
- Standardization : Ensure consistent buffer conditions (ionic strength, pH) and enzyme sources (recombinant vs. tissue-extracted) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets. Re-evaluate purity (HPLC ≥98%) and stereochemical composition (CD/NMR) of test samples, as impurities or racemization can skew results .
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can advanced labeling techniques improve the detection of this compound in complex biological matrices?
- Methodological Answer :
- Isotopic Labeling : Synthesize 13C/15N-labeled analogs for quantitative LC-MS/MS analysis. Use SRM (selected reaction monitoring) to enhance sensitivity in plasma/tissue homogenates .
- Chemoselective Probes : Incorporate azide/alkyne handles via solid-phase synthesis for click chemistry-based conjugation with fluorophores (e.g., TAMRA) .
- Sample Preparation : Optimize SPE protocols (C18 cartridges) with ion-pairing agents (e.g., TFA) to recover >90% of the compound from biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
